(4S)-1-Boc-4-ethoxy-D-proline
CAS No.:
Cat. No.: VC16800039
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H21NO5 |
---|---|
Molecular Weight | 259.30 g/mol |
IUPAC Name | (2R,4S)-4-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H21NO5/c1-5-17-8-6-9(10(14)15)13(7-8)11(16)18-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Standard InChI Key | UPAHQJOZYJQXQX-DTWKUNHWSA-N |
Isomeric SMILES | CCO[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES | CCOC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Chemical and Physical Properties
(4S)-1-Boc-4-ethoxy-D-proline has the molecular formula C₁₂H₂₁NO₅ and a molecular weight of 259.3 g/mol . The Boc group (tert-butoxycarbonyl) protects the amine functionality, while the ethoxy group at the 4-position introduces steric and electronic modifications to the proline ring. The compound’s (4S) configuration ensures chiral specificity, influencing its reactivity and biological activity.
Solubility and Stability
The compound is typically a white to off-white solid, soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). It remains stable under standard laboratory conditions but undergoes hydrolysis in strongly acidic or basic environments due to the Boc group’s sensitivity. Storage recommendations include maintaining the compound at -20°C in anhydrous conditions to prevent degradation .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₁NO₅ | |
Molecular Weight | 259.3 g/mol | |
CAS Number | 147266-81-7 | |
Solubility | Methanol, DMF, Ethanol | |
Storage Conditions | -20°C, anhydrous |
Applications in Scientific Research
Peptide Synthesis
The Boc group’s orthogonal protection strategy enables sequential peptide coupling without side reactions. (4S)-1-Boc-4-ethoxy-D-proline is employed in solid-phase peptide synthesis (SPPS) to introduce conformationally constrained proline analogs, enhancing peptide stability.
Medicinal Chemistry
This compound serves as a building block for protease inhibitors and GPCR modulators. Its ethoxy group mimics hydroxyl interactions in enzymatic active sites, facilitating drug-target binding . For example, derivatives of this compound have been investigated as aryl hydrocarbon receptor (AhR) modulators in oncology research .
Asymmetric Catalysis
The chiral proline scaffold acts as a ligand in metal-catalyzed asymmetric reactions, including Michael additions and aldol condensations .
Manufacturer | Packaging | Price | Purity | Source |
---|---|---|---|---|
Acrotein | 0.25g | $247.50 | 97% | |
Acrotein | 0.5g | $366.67 | 97% | |
Acrotein | 1g | $550.00 | 97% |
Major suppliers include Amatek Scientific (China) and Gill Polypeptide Biopharmaceutical (China), which distribute the compound for research and industrial use .
Comparative Analysis with Related Compounds
(4R)-1-Boc-4-ethoxy-D-proline
The (4R)-diastereomer exhibits distinct stereochemical properties, altering its binding affinity in enzymatic assays. While synthesis methods overlap, chromatographic separation is required to isolate the desired (4S)-isomer.
(4S)-1-Boc-4-amino-D-proline
Replacing the ethoxy group with an amine (CAS 132622-78-7) shifts the compound’s reactivity toward nucleophilic substitutions, expanding its utility in heterocycle synthesis .
Recent Advances and Future Directions
Recent studies explore (4S)-1-Boc-4-ethoxy-D-proline in click chemistry and bioconjugation, leveraging its ethoxy group for site-specific modifications . Advances in continuous-flow synthesis promise to reduce production costs and improve scalability.
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